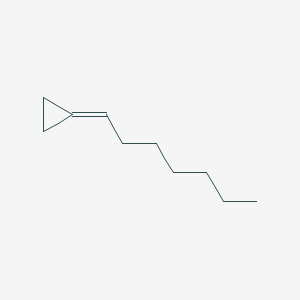

Heptylidenecyclopropane

Descripción

Propiedades

Número CAS |

22628-88-2 |

|---|---|

Fórmula molecular |

C10H18 |

Peso molecular |

138.25 g/mol |

Nombre IUPAC |

heptylidenecyclopropane |

InChI |

InChI=1S/C10H18/c1-2-3-4-5-6-7-10-8-9-10/h7H,2-6,8-9H2,1H3 |

Clave InChI |

WMJQZDKLDXVTMM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=C1CC1 |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of Heptylidenecyclopropane Derivatives

Strain-Release Driven Reactivity of Alkylidenecyclopropanes

Alkylidenecyclopropanes (ACPs), including heptylidenecyclopropane, are a class of strained molecules whose reactivity is largely governed by the significant ring strain inherent in the three-membered ring. This strain, which provides a thermodynamic driving force of over 100 kJ/mol for ring-opening reactions, makes them versatile building blocks in organic synthesis. nih.gov The presence of the exocyclic double bond further activates the molecule, creating a unique platform for a variety of chemical transformations. nih.gov

The reactivity of ACPs can be broadly categorized into several modes, including transition metal-catalyzed reactions, acid-catalyzed or mediated reactions, thermally induced cyclizations, and free radical additions. nih.gov The high reactivity endowed by this ring strain allows alkylidenecyclopropanes to participate in reactions where the cyclopropane (B1198618) ring is cleaved, leading to the formation of more stable, open-chain or larger ring systems. For instance, the cleavage of the distal C-C bond (the bond opposite the exocyclic double bond) is a common pathway in transition metal-catalyzed reactions, often proceeding through a metallacyclobutane intermediate. wikipedia.org

Furthermore, the electronic nature of substituents on the cyclopropane ring can significantly influence its reactivity. nih.gov For example, cyclopropanes bearing an electron-accepting group can act as potent σ-electrophiles, undergoing polar reactions with nucleophiles. nih.govscilit.com This inherent strain and electronic versatility make alkylidenecyclopropanes valuable precursors for the synthesis of complex molecular architectures.

Cycloaddition Reactions of Heptylidenecyclopropanes

Heptylidenecyclopropanes and their derivatives are valuable partners in a variety of cycloaddition reactions, serving as three-carbon synthons to construct five-, six-, and seven-membered rings. nih.gov Their strained ring system and associated exocyclic double bond allow them to participate in reactions that are often difficult to achieve with less strained alkenes.

Diels-Alder Cycloadditions (as Dienophiles)

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, alkylidenecyclopropanes can function as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org The reactivity of the dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org The strain in the alkylidenecyclopropane can contribute to the driving force of the reaction, as the sp²-hybridized carbons of the double bond become sp³-hybridized in the product, partially relieving the ring strain.

The reaction proceeds in a concerted fashion, where the diene, in its s-cis conformation, and the dienophile approach each other, leading to the formation of two new sigma bonds simultaneously. libretexts.orglibretexts.org The stereochemistry of the dienophile is retained in the product. While specific examples detailing heptylidenecyclopropane as a dienophile are not prevalent in the searched literature, the general principles of Diels-Alder reactions suggest its utility in forming substituted cyclohexene (B86901) derivatives. wikipedia.orgorganic-chemistry.org

1,3-Dipolar Cycloadditions (e.g., as Trimethylenemethane Equivalents)

Alkylidenecyclopropanes can serve as precursors to trimethylenemethane (TMM) equivalents, which are reactive intermediates for [3+2] cycloaddition reactions to form five-membered rings. organicreactions.org TMM itself is a neutral, four-carbon, four-π-electron species that is highly reactive. organicreactions.orgscispace.com The [3+2] cycloaddition of a TMM equivalent with a two-atom component (the dipolarophile, typically an alkene or alkyne) is a powerful method for cyclopentane (B165970) synthesis. organicreactions.org

The generation of a TMM-like species from an alkylidenecyclopropane often involves a transition metal catalyst, such as palladium or nickel. wikipedia.org The metal catalyst facilitates the cleavage of the cyclopropane ring to form a metallacyclobutane, which can then react with an alkene or alkyne. This process is mechanistically distinct from a true 1,3-dipolar cycloaddition, which involves a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org However, the net result is the same: the formation of a five-membered ring.

| Reaction Type | Reactants | Key Intermediate/Equivalent | Product Ring Size |

|---|---|---|---|

| Diels-Alder | Diene + Heptylidenecyclopropane (as dienophile) | - | Six-membered |

| [3+2] Cycloaddition | Heptylidenecyclopropane + Alkene/Alkyne | Trimethylenemethane (TMM) equivalent | Five-membered |

Intramolecular and Intermolecular Cycloadditions ([2+1], [3+2], [4+2])

Alkylidenecyclopropanes are highly versatile in various metal-catalyzed cycloadditions, participating as three-carbon synthons in formal [3+n] cycloadditions. nih.gov These reactions can be either intermolecular or intramolecular, providing access to a wide range of carbo- and heterocyclic systems.

[3+2] Cycloadditions: As mentioned previously, the palladium- or nickel-catalyzed reaction of alkylidenecyclopropanes with alkenes or alkynes is a well-established method for the synthesis of five-membered rings. wikipedia.org Intramolecular versions of this reaction, where the alkene or alkyne is tethered to the alkylidenecyclopropane, are particularly useful for constructing bicyclic systems. nih.govpku.edu.cn

[4+2] Cycloadditions: While less common, alkylidenecyclopropanes can participate in formal [4+2] cycloadditions. For instance, in reactions with cyclobutadiene (B73232), the mode of cycloaddition ([2+2] vs. [4+2]) can be influenced by the tether connecting the two reactants in an intramolecular setting. sandiego.edu

Higher-Order Cycloadditions: More complex cycloadditions, such as [3+2+2], have also been developed. Rhodium-catalyzed intermolecular [3+2+2] carbocyclizations of alkenylidenecyclopropanes with activated alkynes have been shown to produce cis-fused bicycloheptadienes with high regio- and diastereoselectivity. nih.gov Cobalt complexes have also been employed to promote formal [3+2+2] intramolecular cycloadditions of enynylidenecyclopropanes. nih.gov

The outcome of these intramolecular reactions is often dependent on the length and nature of the tether connecting the reacting moieties. pku.edu.cnnih.gov

Rearrangement Pathways of Heptylidenecyclopropanes

The inherent ring strain of heptylidenecyclopropane and its derivatives makes them susceptible to various rearrangement reactions, often initiated by the opening of the three-membered ring. These rearrangements provide pathways to structurally diverse molecules that would be challenging to synthesize through other means.

Ring-Opening Reactions (e.g., Nucleophilic Ring-Opening, Electrophilic Ring-Opening)

The opening of the cyclopropane ring can be initiated by either nucleophiles or electrophiles, leading to a variety of functionalized products.

Nucleophilic Ring-Opening: Cyclopropanes bearing an electron-accepting group are activated towards nucleophilic attack. nih.govscilit.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to concomitant ring opening. nih.govscilit.com For example, the reaction of electrophilic cyclopropanes with strong nucleophiles like thiophenolates has been studied to determine the inherent reactivity of the cyclopropane ring. nih.gov In the context of heptylidenecyclopropane, a strong nucleophile could potentially attack one of the cyclopropyl (B3062369) carbons, leading to a ring-opened carbanionic intermediate that can be subsequently trapped. This is analogous to the ring-opening of epoxides under basic conditions. libretexts.org

Electrophilic Ring-Opening: The double bond of heptylidenecyclopropane can be targeted by electrophiles. More commonly, Lewis or Brønsted acids can activate the cyclopropane ring towards ring-opening. nih.gov This can lead to the formation of zwitterionic intermediates that can undergo further transformations. nih.gov The hydroarylation of non-activated, monosubstituted cyclopropanes has been achieved using a catalytic amount of Brønsted acid in a fluorinated alcohol solvent, showcasing a method for C-C bond formation via electrophilic ring-opening. researchgate.net This type of reactivity highlights the ability of the cyclopropane ring to act as a latent carbo-cationic species upon activation.

| Initiator | Mechanism Type | Key Intermediate | General Outcome |

|---|---|---|---|

| Nucleophile (on activated cyclopropane) | SN2-like | Alkoxide/Carbanion | Functionalized open-chain product |

| Electrophile/Acid | SN1/SN2-like | Carbocation/Zwitterion | Functionalized open-chain or rearranged product |

Valence Isomerizations and Thermal Rearrangements (e.g., Vinylcyclopropane (B126155) Rearrangements)

Heptylidenecyclopropane derivatives, like other vinylcyclopropanes, are known to undergo thermally induced rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a classic example of such a transformation, proceeding through a ring expansion to form a five-membered ring. wikipedia.orgorganicreactions.org This process can be influenced by the substitution pattern on the cyclopropane ring and the vinyl group.

Mechanistically, these rearrangements can occur through either a concerted pericyclic pathway or a stepwise process involving a diradical intermediate. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org The activation energy for the vinylcyclopropane rearrangement is typically around 50 kcal/mol, with the cleavage of a cyclopropyl carbon-carbon bond being the rate-limiting step in a concerted mechanism. wikipedia.org

For instance, the thermal rearrangement of 1-dimethylvinylidene-2-methyl-2-phenylcyclopropane in solution at 130°C or in the vapor phase at 350°C exclusively yields 2-isopropylidene-1-methylene-3-methyl-3-phenylcyclopropane. rsc.org A kinetic study of this reaction revealed an activation energy (Ea) of 30.4 kcal/mol and an entropy of activation (ΔS‡) of –2.5 e.u., which suggests the involvement of an orthogonal diradical intermediate. rsc.org

Furthermore, the thermal behavior of cis- and trans-1-dimethylvinylidene-2-methyl-3-phenylcyclopropanes demonstrates kinetic control at 130°C, primarily forming syn-1-ethylidene-2-isopropylidine-3-phenylcyclopropane. rsc.org At higher temperatures (180°C), equilibration with the anti-isomer becomes significant. rsc.org These findings highlight the influence of stereochemistry and reaction temperature on the product distribution in the thermal rearrangements of heptylidenecyclopropane derivatives.

Carbocation-Mediated Rearrangements (e.g., Hydride and Alkyl Shifts)

Carbocation intermediates, which can be generated from heptylidenecyclopropane derivatives under acidic conditions or during certain electrophilic additions, are susceptible to rearrangements that lead to more stable cationic species. These rearrangements commonly involve 1,2-hydride shifts or 1,2-alkyl shifts. libretexts.orgmasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation, such as the transformation of a secondary carbocation into a more stable tertiary carbocation. libretexts.orglibretexts.org

In a hydride shift , a hydrogen atom on a carbon adjacent to the carbocationic center moves with its bonding electrons to the positively charged carbon. libretexts.orgmasterorganicchemistry.com This occurs when a more stable carbocation can be formed. For example, if a secondary carbocation can rearrange to a tertiary carbocation via a hydride shift, this process is generally favored. masterorganicchemistry.com

Similarly, an alkyl shift involves the migration of an alkyl group with its bonding electrons to an adjacent carbocationic center. libretexts.org This type of rearrangement is also driven by the formation of a more stable carbocation and occurs when no suitable hydride is available to shift. libretexts.org

These carbocation rearrangements are significant in reactions such as the acid-catalyzed hydration of alkenes and SN1 reactions, where a carbocation intermediate is formed. libretexts.orgmasterorganicchemistry.com The initial formation of a carbocation from a heptylidenecyclopropane derivative can be followed by a cascade of these rearrangements, ultimately leading to a variety of products. The final product distribution will depend on the relative stabilities of the various possible carbocation intermediates and the reaction conditions. libretexts.org More distant hydride shifts, such as 1,3, 1,4, and 1,5-shifts, have also been observed, often proceeding rapidly. libretexts.org

Cope Rearrangement and Related Processes

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene that occurs under thermal conditions. tcichemicals.comwikipedia.orgnrochemistry.com This concerted pericyclic reaction proceeds through a cyclic transition state, most commonly a chair-like conformation, to yield an isomeric 1,5-diene. wikipedia.orgnrochemistry.com The position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the product. nrochemistry.com

For heptylidenecyclopropane derivatives to undergo a Cope rearrangement, they must first be converted into a 1,5-diene system. For example, a divinylcyclopropane can undergo a Cope rearrangement to form a cycloheptadiene. tcichemicals.com

A related and synthetically useful variant is the Oxy-Cope rearrangement , where a hydroxyl group is present at the 3-position of the 1,5-diene system. masterorganicchemistry.com The initial rearrangement product is an enol, which then tautomerizes to a stable carbonyl compound. masterorganicchemistry.com This tautomerization provides a strong thermodynamic driving force, making the Oxy-Cope rearrangement generally irreversible. masterorganicchemistry.com The anionic Oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, proceeds at a significantly faster rate, often allowing the reaction to be conducted at room temperature. organic-chemistry.org

The stereochemistry of the Cope rearrangement is highly predictable, as it predominantly proceeds through a chair-like transition state where substituents tend to occupy equatorial positions to minimize steric interactions. nrochemistry.comimperial.ac.uk However, conformationally constrained systems may be forced to react through a higher-energy boat-like transition state. wikipedia.org

Addition Reactions to the Exocyclic Double Bond of Heptylidenecyclopropanes (e.g., Electrophilic Addition)

The exocyclic double bond of heptylidenecyclopropanes is susceptible to addition reactions, similar to other alkenes. pressbooks.pub Electrophilic addition is a common transformation where an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. msu.edu

The addition of electrophilic reagents like hydrogen halides (HX) or halogens (X₂) to alkenes is a well-established process. pressbooks.pubalmerja.com The regioselectivity of these additions to unsymmetrical alkenes typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. msu.edualmerja.com

However, the reactivity of the exocyclic double bond in heptylidenecyclopropanes can be influenced by the presence of the strained cyclopropane ring. The rate of electrophilic addition to alkynes is generally slower than to alkenes, and the presence of electron-withdrawing groups on a double bond can decrease its nucleophilicity and slow down the rate of electrophilic addition. almerja.com Conversely, electron-donating groups increase the reactivity of the double bond. msu.edu

The stereochemistry of the addition can be either syn or anti, depending on the specific reagent and reaction mechanism. For example, the addition of halogens often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition.

Transition Metal-Catalyzed Transformations of Heptylidenecyclopropanes

Transition metals are effective catalysts for a variety of transformations involving alkylidenecyclopropanes, including heptylidenecyclopropane derivatives. wikipedia.org These reactions often proceed through the oxidative addition of the strained C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. wikipedia.org

Palladium-Catalyzed Processes (e.g., [2+1] Cycloaddition)

Palladium catalysts are widely used to promote reactions of alkylidenecyclopropanes. wikipedia.org One notable transformation is the formal [3+2]-cycloaddition, where a vinylcyclopropane acts as a three-carbon component. nih.gov This reaction allows for the construction of five-membered rings. nih.govnih.gov For example, the palladium-catalyzed reaction of vinylcyclopropanes with Michael acceptors can lead to the formation of substituted cyclopentanes. nih.gov

Palladium-catalyzed hydrofunctionalization reactions of alkylidenecyclopropanes provide access to 1,1-disubstituted alkenes. csic.es Furthermore, palladium catalysis can be used for divergent cycloadditions. For instance, the reaction of vinylidenecyclopropane-diesters with methyleneindolinones can lead to either [3+2] or [4+2] cycloadducts depending on the phosphine (B1218219) ligand used. rsc.org Palladium has also been shown to catalyze the hydroalkylation of methylenecyclopropanes with hydrazones. rsc.org

The choice of ligand is crucial in controlling the selectivity of these palladium-catalyzed reactions. For example, in the cycloaddition of alkylidenecyclopropanes and dienes, the use of P(o-tolyl)₃ favored the [4+3] adduct, while (2-biphenyl)dicyclohexylphosphine led to the preferential formation of a five-membered ring. acs.org

Rhodium-Catalyzed Transformations (e.g., [3+2] Intramolecular Cycloaddition, C-H Activations)

Rhodium catalysts are also highly effective in promoting transformations of alkylidenecyclopropanes. wikipedia.org These reactions often involve the oxidative addition of a C-C bond of the cyclopropane ring to the rhodium center. wikipedia.org

Rhodium can catalyze intramolecular [3+2+2] cycloadditions between alkylidenecyclopropanes, alkynes, and alkenes to form fused tricyclic systems. nih.gov It can also catalyze carbonylative [3+2+1] cycloadditions of alkyne-tethered alkylidenecyclopropanes to generate bicyclic phenols. nih.gov

Furthermore, rhodium catalysts are known to mediate C-H activation reactions. nih.govnih.gov For example, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be achieved via Rh(III)-catalyzed C-H activation, leading to either 3-ethylidenedihydrobenzofurans or 1,3-dienes, with the outcome being controlled by the solvent. snnu.edu.cn Rhodium(III) has also been used to catalyze the coupling of indole (B1671886) derivatives with alkylidenecyclopropanes through C-H activation. rsc.org

The mechanism of these rhodium-catalyzed rearrangements can involve the insertion of the Rh(I) species into the cyclopropane ring, followed by metal hydride elimination or 1,3-hydride migration to form allyl- or alkylrhodium(III) hydride complexes, which then undergo reductive elimination to yield the diene product and regenerate the catalyst. nih.gov

Interactive Data Table of Research Findings

Below is a summary of selected research findings on the reactivity of heptylidenecyclopropane and related derivatives.

| Reaction Type | Catalyst/Conditions | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| Thermal Rearrangement | 130°C (solution) or 350°C (vapor) | 1-Dimethylvinylidene-2-methyl-2-phenylcyclopropane | 2-Isopropylidene-1-methylene-3-methyl-3-phenylcyclopropane | Exclusive formation of the rearranged product, suggesting a diradical intermediate. | rsc.org |

| Cope Rearrangement | Heat | Divinylcyclopropanes | Cycloheptadienes | Ring expansion to form a seven-membered ring. | tcichemicals.com |

| Palladium-Catalyzed [3+2] Cycloaddition | Pd(0) complexes | Alk-5-enylidenecyclopropanes | Bicyclo[3.3.0]octane systems | Efficient assembly of bicyclic systems with high diastereoselectivity. | nih.gov |

| Rhodium-Catalyzed [3+2+2] Cycloaddition | Rh(I) complexes | Dienyne precursors with alkylidenecyclopropane moiety | 5,7,5-Fused tricyclic systems | Moderate to good yields with high diastereoselectivity. | nih.gov |

| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | N-Phenoxyacetamides and alkylidenecyclopropanes | 3-Ethylidenedihydrobenzofurans or 1,3-dienes | Solvent-controlled divergent synthesis. | snnu.edu.cn |

Copper and Iron Salt Catalysis in Nucleophilic Additions

The functionalization of heptylidenecyclopropane and its derivatives through nucleophilic additions can be effectively catalyzed by transition metal salts, with copper and iron salts being particularly noteworthy. These catalysts play a crucial role in activating the otherwise less reactive C=C double bond of the alkylidenecyclopropane moiety, thereby facilitating the addition of a wide range of nucleophiles. The general mechanism for these transformations often involves the coordination of the metal salt to the π-system of the double bond. This coordination polarizes the bond, rendering the exocyclic carbon atom more electrophilic and susceptible to attack by a nucleophile.

In copper-catalyzed reactions, a proposed catalytic cycle often begins with the formation of an alkylcopper intermediate through the enantioselective addition of a phosphine-bound copper hydride catalyst across the double bond of the olefin. nih.gov This intermediate can then be intercepted by a nucleophile. nih.gov Alternatively, in the presence of a ketone, the alkylcopper species can lead to an alkoxycopper intermediate, which upon ligand exchange with an alcohol, furnishes the final addition product. nih.gov Copper(I) catalysts, often in combination with chiral diphosphine ligands like (S,S)-Ph-BPE, have been shown to be effective in the enantioselective addition of enynes to ketones. researchgate.net This suggests a similar potential for activating heptylidenecyclopropane derivatives towards nucleophilic attack. While direct examples with heptylidenecyclopropane are not extensively detailed in the provided literature, the principles of copper-catalyzed asymmetric additions to other unsaturated systems are well-established and can be extrapolated. nih.govmit.edu

Iron salts, while less commonly cited for this specific transformation in the provided results, are known to catalyze a variety of organic reactions, including those involving radical pathways. Their role in nucleophilic additions to heptylidenecyclopropane would likely involve single-electron transfer (SET) processes, potentially leading to radical-cation intermediates that are highly reactive towards nucleophiles.

The table below summarizes representative catalyst systems and conditions for nucleophilic additions to unsaturated systems, which can be considered analogous to reactions with heptylidenecyclopropane derivatives.

| Catalyst System | Ligand | Nucleophile | Reaction Conditions | Reference |

| Cu(OAc)₂ | (S,S)-Ph-BPE | Olefin-derived nucleophiles | Ambient temperature | nih.gov |

| Cu(BF₄)₂•H₂O | Bis(oxazoline) | Alcohols | 0 °C, N₂ atmosphere | nih.gov |

| Copper(I) | (S,S)-Ph-BPE | Skipped enynes | Not specified | researchgate.net |

Radical-Initiated Reactions of Heptylidenecyclopropanes

Heptylidenecyclopropanes are excellent substrates for radical-initiated reactions due to the inherent strain of the three-membered ring and the presence of the exocyclic double bond. nih.gov These reactions typically proceed through a radical addition to the double bond, followed by rearrangement of the resulting cyclopropylcarbinyl radical. The initiation step involves the generation of a radical species, which can be achieved through various methods, including the use of chemical initiators, photoredox catalysis, or electrochemical means. youtube.comnih.gov

A common pathway in the radical reactions of alkylidenecyclopropanes is the cyclopropylcarbinyl-homoallyl rearrangement. nih.gov The initial addition of a radical to the exocyclic double bond generates a cyclopropylcarbinyl radical. This intermediate can undergo a rapid ring-opening via β-scission of the cyclopropyl ring to form a more stable homoallyl radical. nih.gov This ring-opening is a thermodynamically favorable process. nih.gov

One notable example is the bromine radical-mediated sequential radical rearrangement and addition reaction of alkylidenecyclopropanes. nih.gov In this process, a bromine radical adds to the alkylidenecyclopropane, initiating the cyclopropylcarbinyl-homoallyl rearrangement and subsequent C-C bond formation with allylic bromides to yield 2-bromo-1,6-dienes. nih.gov

Visible-light-mediated reactions have also emerged as a powerful tool for initiating radical reactions of alkylidenecyclopropanes. nih.govresearchgate.net For instance, photoredox catalysis using N-hydroxyphthalimide (NHPI) esters of alkylidenecyclopropanes has been shown to generate homopropargyl radicals through a ring-opening process. nih.gov This method allows for the construction of various alkynyl derivatives. researchgate.net

The following table provides examples of radical-initiated reactions involving alkylidenecyclopropanes.

| Radical Source/Initiator | Reaction Type | Key Intermediate | Product Type | Reference |

| Bromine radical | Rearrangement/Addition | Cyclopropylcarbinyl radical | 2-Bromo-1,6-dienes | nih.gov |

| NHPI esters (Visible light) | Ring-opening | Homopropargyl radical | Alkynyl derivatives | nih.govresearchgate.net |

| OH radical | Oxidation | Not specified | Oxygenated compounds | nih.gov |

Mechanistic Elucidation of Heptylidenecyclopropane Reactivity (e.g., Concerted vs. Stepwise Mechanisms, Diradical Intermediates)

The reactivity of heptylidenecyclopropane, particularly in cycloaddition and rearrangement reactions, can be understood by considering the competition between concerted and stepwise mechanistic pathways. nih.govresearchgate.net The choice of mechanism is influenced by several factors, including the nature of the reactants, the reaction conditions, and the electronic properties of the substrate.

A concerted mechanism involves the simultaneous formation and breaking of multiple bonds in a single transition state. For example, in a 1,3-dipolar cycloaddition, a concerted pathway would involve the [3+2] cycloaddition of the dipole to the double bond of heptylidenecyclopropane in one step. nih.govresearchgate.net Computational studies on the reaction of nitrone with ethene suggest that such reactions typically favor a concerted cycloaddition path. nih.govresearchgate.net

In contrast, a stepwise mechanism proceeds through one or more intermediates. In the context of heptylidenecyclopropane, a stepwise pathway often involves the formation of a diradical intermediate . This can occur through the homolytic cleavage of the strained C-C bond of the cyclopropane ring or by the addition of a radical to the double bond. The presence of a highly reactive species or a substrate that can stabilize a radical can favor a stepwise, diradical pathway. nih.gov For instance, the reaction of a 1,3-dipole with a highly reactive dipolarophile like cyclobutadiene has been shown to be a borderline case where a stepwise process can compete with a concerted one. nih.govresearchgate.net

The strain energy of the cyclopropane ring in heptylidenecyclopropane makes the distal C-C bond susceptible to cleavage, which can be facilitated by transition metals. rsc.org This C-C bond cleavage is a key step in many of the chemical transformations of functionalized alkylidenecyclopropanes. rsc.org

In radical-initiated reactions, the formation of a cyclopropylcarbinyl radical intermediate is a clear indication of a stepwise mechanism. nih.gov The subsequent ring-opening to a homoallyl radical is a characteristic feature of this pathway. nih.gov The choice between different reaction patterns in transition metal-catalyzed reactions of alkylidenecyclopropanes, such as insertion into the distal or proximal bonds of the cyclopropane ring, further highlights the complexity of the mechanistic landscape. nih.gov

Ultimately, whether the reaction of a heptylidenecyclopropane derivative proceeds through a concerted or stepwise mechanism depends on the specific reactants and conditions, with the potential for diradical intermediates playing a crucial role in many of its transformations.

Spectroscopic Characterization Techniques for Heptylidenecyclopropane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the conformational and configurational isomers of heptylidenecyclopropane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts of protons attached to the cyclopropane (B1198618) ring are particularly informative. Due to the unique electronic structure of the cyclopropane ring, which exhibits some character of a π-system, the ring protons are shielded and typically resonate at unusually high field (low ppm values), often between 0.2 and 0.5 ppm. For heptylidenecyclopropane, the vinylic proton on the exocyclic double bond would appear further downfield. The coupling constants (J-values) between protons provide critical data for determining stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The carbon atoms of the cyclopropane ring also show characteristic upfield shifts. The chemical shift of the spiro-carbon, the carbon atom common to both the ring and the double bond, is particularly diagnostic. The signals for the carbons of the heptylidene chain would appear in the typical aliphatic region.

Modern multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. For flexible molecules like heptylidenecyclopropane, NMR studies at different temperatures can provide insights into the conformational dynamics. nih.gov Furthermore, advanced methods like J-based configurational analysis (JBCA) can be employed to determine the relative configuration of chiral centers in substituted heptylidenecyclopropanes by analyzing specific coupling constants. nih.gov

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information |

|---|---|---|

| Cyclopropyl (B3062369) Protons (CH₂) | 0.2 - 0.5 | High shielding due to ring current effects. |

| Vinylic Proton (=CH) | 4.5 - 5.5 | Deshielded due to sp² hybridization. |

| Alkyl Protons (Heptyl Chain) | 0.8 - 2.2 | Standard aliphatic region. |

| Cyclopropyl Carbons (CH₂) | 0 - 20 | Significant upfield shift due to ring strain. |

| Spiro Carbon (C=) | 100 - 120 | Characteristic of the spiro center. |

| Vinylic Carbon (=CH) | 120 - 140 | Typical sp² carbon resonance. |

| Alkyl Carbons (Heptyl Chain) | 14 - 40 | Standard aliphatic region. |

Infrared (IR) Spectroscopy for Identification of Key Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrational modes within a molecule. For heptylidenecyclopropane, the IR spectrum would exhibit distinct absorptions corresponding to the cyclopropyl ring and the exocyclic double bond.

The C-H stretching vibrations of the cyclopropane ring are typically observed at higher wavenumbers (around 3080-3000 cm⁻¹) than those of a typical alkane, which is a consequence of the increased s-character in the C-H bonds. docbrown.info The ring itself has characteristic "ring breathing" or skeletal vibrations, although these can be complex and appear in the fingerprint region (below 1500 cm⁻¹). docbrown.infowashington.edu A notable feature for cyclopropane derivatives is often a band around 1020 cm⁻¹. docbrown.info

The exocyclic C=C double bond will give rise to a stretching vibration in the region of 1680-1640 cm⁻¹. The exact position depends on the substitution pattern. The C-H stretching vibration of the vinylic proton will also be present, typically above 3000 cm⁻¹. The various C-H bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene (B1212753) groups in the cyclopropane ring and the heptyl chain will appear in the 1470-1300 cm⁻¹ region and the fingerprint region. uwimona.edu.jmlibretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Cyclopropyl C-H Stretch | 3080 - 3000 | Medium |

| Vinylic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Exocyclic C=C Stretch | 1680 - 1640 | Medium to Weak |

| CH₂ Scissoring | ~1465 | Medium |

| Cyclopropane Ring Deformation | ~1020 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For heptylidenecyclopropane, high-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

The fragmentation of alkylidenecyclopropanes upon electron ionization (EI) can be complex due to the strained nature of the cyclopropane ring. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of heptylidenecyclopropane. A common fragmentation pathway for alkylidenecyclopropanes involves the cleavage of the bonds of the three-membered ring. Ring-opening reactions can lead to the formation of stable carbocation intermediates. For instance, cleavage of the distal C-C bond of the cyclopropane ring can occur. wikipedia.org The heptyl side chain can also undergo fragmentation, leading to the loss of alkyl radicals and the formation of characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. In some cases, isomerization of the radical cation intermediates to form more stable structures, such as cyclopropane complexes, can occur before fragmentation. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

This technique would be particularly valuable for confirming the geometry of the cyclopropane ring and the exocyclic double bond. It can also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions. The absolute configuration of chiral derivatives can also be determined using XRD, often by co-crystallization with a known chiral auxiliary. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and study species with unpaired electrons, such as radicals. libretexts.org While heptylidenecyclopropane itself is not a radical, ESR spectroscopy is highly relevant for studying its reactivity, particularly in reactions that proceed through radical intermediates. libretexts.org

For example, the addition of a radical to the double bond of heptylidenecyclopropane would generate a cyclopropylcarbinyl-type radical. The subsequent ring-opening of this strained radical is a well-known process that can be studied by ESR. rsc.org The hyperfine coupling constants observed in the ESR spectrum can provide information about the structure and distribution of the unpaired electron density in the radical intermediate. Trapping experiments, where a short-lived radical intermediate is converted into a more stable radical adduct, can also be employed in conjunction with ESR to elucidate reaction mechanisms involving heptylidenecyclopropane. nih.govwhiterose.ac.uk

Computational and Theoretical Studies of Heptylidenecyclopropane

Quantum Chemical Calculations on Molecular Structure, Stability, and Ring Strain

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in a molecule, its inherent stability, and the strain energy stored within its cyclic framework. For heptylidenecyclopropane, such calculations would be invaluable.

Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. A key area of interest would be the geometry of the cyclopropane (B1198618) ring and the exocyclic double bond, and how the heptylidene group influences the inherent strain of the three-membered ring.

Ring strain is a defining characteristic of cyclopropanes, arising from the deviation of its bond angles from the ideal sp³ hybridization. While general principles of ring strain in cyclopropane are well-understood, the specific energetic consequences of substituting a heptylidene group onto the ring remain unquantified. Computational studies could precisely calculate the strain energy of heptylidenecyclopropane, offering a comparative analysis against the parent cyclopropane and other substituted cyclopropanes. This data would be crucial for understanding its thermodynamic properties and kinetic reactivity.

Investigation of Reaction Pathways and Transition States using DFT Calculations

Density Functional Theory (DFT) has proven to be an exceptionally useful tool for mapping out the energetic landscapes of chemical reactions. For heptylidenecyclopropane, DFT calculations could be used to investigate a variety of potential reaction pathways. For instance, the mechanism of its synthesis, such as a Wittig reaction involving a cyclopropyl (B3062369) ketone and a heptyl ylide, could be computationally modeled.

Furthermore, the reactivity of the exocyclic double bond and the strained cyclopropane ring could be explored. DFT calculations can be used to locate the transition state structures for various transformations, such as electrophilic additions to the double bond, or reactions involving the opening of the cyclopropane ring. The calculated activation energies for these pathways would provide quantitative predictions of reaction rates and help to identify the most favorable reaction channels under different conditions. This predictive power is essential for designing new synthetic methodologies involving heptylidenecyclopropane.

Electronic Structure Analysis and Bonding Characteristics

A deep understanding of a molecule's reactivity is intrinsically linked to its electronic structure. For heptylidenecyclopropane, an analysis of its electronic properties would shed light on its fundamental chemical nature. Computational methods such as Natural Bond Orbital (NBO) analysis could be utilized to probe the bonding characteristics within the molecule.

This type of analysis can provide detailed information about the hybridization of the atoms, the nature of the sigma and pi bonds, and any hyperconjugative interactions. Of particular interest would be the electronic interplay between the strained cyclopropane ring and the pi system of the exocyclic double bond. Understanding the electron density distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential would provide a framework for predicting its behavior in the presence of various reagents.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon the foundation of structural, energetic, and electronic insights, computational chemistry can be a powerful tool for predicting the reactivity and selectivity of heptylidenecyclopropane in yet-to-be-discovered chemical transformations. By modeling the interactions of heptylidenecyclopropane with a range of potential reactants and catalysts, it is possible to forecast the outcomes of novel reactions.

For example, computational screening could identify catalysts that might promote specific, desired transformations while suppressing unwanted side reactions. DFT calculations could predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts toward the synthesis of complex molecular architectures. This predictive capability is at the forefront of modern chemical research, enabling the rational design of new synthetic methods and the discovery of molecules with novel properties. The application of these predictive models to heptylidenecyclopropane awaits future research endeavors.

Advanced Applications of Heptylidenecyclopropane in Organic Synthesis and Materials Science

Heptylidenecyclopropane as a Versatile Building Block for Molecular Complexity

The inherent ring strain and the exocyclic double bond of alkylidenecyclopropanes make them attractive synthons in organic chemistry. In principle, the high degree of s-character in the external cyclopropyl (B3062369) bonds and the π-system of the double bond could be exploited for a variety of transformations, leading to an increase in molecular complexity. However, dedicated research focusing on heptylidenecyclopropane as a key starting material for the generation of intricate molecular frameworks is not prominently featured in published studies.

Construction of Polycyclic and Heterocyclic Architectures utilizing Heptylidenecyclopropane

The synthesis of complex ring systems is a cornerstone of modern organic chemistry. While the broader class of alkylidenecyclopropanes has been utilized in cycloaddition reactions to form polycyclic and heterocyclic structures, specific examples involving heptylidenecyclopropane are not readily found in the literature.

Synthesis of Sulfur- and Selenium-Containing Heterocycles

The reaction of alkylidenecyclopropanes with electrophilic sulfur and selenium reagents could theoretically lead to the formation of novel sulfur- and selenium-containing heterocycles through ring-opening or rearrangement pathways. However, a review of synthetic methodologies reveals a lack of specific studies where heptylidenecyclopropane has been employed as a precursor for such compounds. General methods for the synthesis of sulfur and selenium heterocycles typically involve other starting materials and reaction pathways.

Formation of Nitrogen-Containing Scaffolds

Similarly, while the development of nitrogen-containing scaffolds is a significant area of research, particularly for medicinal chemistry, the direct application of heptylidenecyclopropane in the synthesis of these structures is not documented. Cycloaddition reactions or rearrangements involving nitrogen-based reagents are plausible but have not been specifically reported for this compound.

Contribution to the Synthesis of Natural Product Analogues and Bioactive Derivatives

The synthesis of natural product analogues and other bioactive molecules often relies on the use of unique and reactive building blocks. Although the cyclopropane (B1198618) motif is present in some natural products and pharmaceuticals, there is no evidence in the current body of scientific literature to suggest that heptylidenecyclopropane has been specifically utilized as a key intermediate in the synthesis of any such compounds or their derivatives.

Exploitation in Atom-Economical Transformations

Atom economy is a key principle of green chemistry, and reactions that incorporate a high percentage of the starting materials into the final product are highly desirable. Ring-opening and cycloaddition reactions of strained molecules like heptylidenecyclopropane have the potential to be highly atom-economical. Nevertheless, there are no specific reports of heptylidenecyclopropane being used as a model substrate or key component in the development of new atom-economical transformations.

Emerging Applications in Functional Materials and Polymer Science

The polymerization of strained cyclic monomers can lead to polymers with unique properties. Ring-opening metathesis polymerization (ROMP) is a powerful technique for this purpose. While the polymerization of other functionalized cyclopropanes and cyclic olefins is an active area of research for creating novel functional materials, the application of heptylidenecyclopropane in polymer science has not been explored according to available data. There are no published studies on the polymerization of heptylidenecyclopropane or its incorporation into functional materials.

Future Directions and Challenges in Heptylidenecyclopropane Research

Development of Sustainable and Green Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

A significant challenge in modern chemistry is the development of environmentally benign synthetic methods. For a compound like heptylidenecyclopropane, future research will likely pivot towards greener alternatives to traditional synthetic routes, which often rely on stoichiometric and sometimes hazardous reagents.

Electrochemistry: Electrochemical synthesis represents a powerful and sustainable approach, using electrons as traceless reagents to drive chemical transformations. rsc.orgyoutube.com This method avoids the need for chemical oxidants or reductants, minimizing waste generation. rsc.org Future work could focus on developing electrochemical methods for the synthesis of heptylidenecyclopropane and its derivatives. For instance, the Shono oxidation, a well-studied electrochemical reaction, generates reactive iminium cations from amines, and analogous strategies could be devised for cyclopropane (B1198618) systems. youtube.com The development of both divided and undivided cell setups for paired electrolysis, where both anodic and cathodic reactions contribute to product formation, could offer highly efficient and atom-economical pathways. youtube.com A key challenge lies in controlling the reaction selectivity and overcoming issues related to electrode passivation. au.dk

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. youtube.comyoutube.com This methodology is characterized by the use of low catalyst loadings (often ≤1 mol%) and visible light as a renewable energy source. youtube.com The application of photoredox catalysis to the synthesis and functionalization of heptylidenecyclopropane is a promising future direction. Research has already demonstrated the visible-light-mediated ring-opening of alkylidenecyclopropanes to generate homopropargyl radicals, highlighting the susceptibility of the ACP core to radical-based transformations. nih.gov Future challenges will involve designing photoredox catalytic cycles for the direct construction of the heptylidenecyclopropane skeleton and developing enantioselective variants of these reactions. youtube.comnih.gov

Discovery of Novel Reactivity Modes and Catalytic Systems

The high strain energy of the cyclopropane ring in heptylidenecyclopropane is a reservoir of chemical potential, enabling a diverse range of transformations. wikipedia.org A primary goal for future research is to uncover new ways to harness this reactivity through innovative catalytic systems. rsc.orgtandfonline.com

Recent advances have focused on transition-metal-catalyzed reactions of ACPs, where metals like palladium, rhodium, and nickel activate the strained C-C bonds. wikipedia.orgacs.org Palladium catalysis, for example, has been used in a ligand-controlled manner to achieve divergent synthesis, yielding either 1,4-addition products or cycloadducts from the same starting materials. acs.org The discovery of new catalytic systems could expand the scope of these transformations. For instance, developing novel ruthenium-based catalysts, which have shown efficacy in hydrostannation reactions, could open new pathways for functionalizing the exocyclic double bond of heptylidenecyclopropane. nih.gov Furthermore, exploring the reactivity of ACPs in cycloaddition reactions, such as the [3+2] cycloadditions with various partners, will continue to be a fruitful area for constructing complex molecular architectures. rsc.orgtandfonline.com

Advancements in Asymmetric Synthesis of Enantioenriched Heptylidenecyclopropane Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicine and materials science. A significant future challenge is the development of robust methods for the asymmetric synthesis of heptylidenecyclopropane derivatives, which may possess central or axial chirality.

Recent breakthroughs in the asymmetric synthesis of cyclopropanes provide a strong foundation. rsc.orgrsc.org Strategies employing chiral auxiliaries combined with substrate-directed reactions have been successful in producing enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org More advanced approaches utilize chiral-at-metal rhodium(III) complexes to catalyze enantioselective cyclopropanation reactions with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov

A particularly exciting frontier is the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes. bohrium.com This less explored class of axial chirality holds significant potential in asymmetric synthesis. The challenge will be to adapt these methodologies to substrates like heptylidenecyclopropane, controlling both the stereocenter on the ring and the geometry of the double bond to generate highly enantioenriched products. researchgate.net

Integration of Computational Design and Machine Learning for Predictive Chemistry

The synergy between experimental work and computational chemistry is accelerating the pace of discovery. For heptylidenecyclopropane research, these digital tools are poised to play a pivotal role.

Computational Design: Computational studies can provide deep mechanistic insights that are difficult to obtain through experiments alone. For example, density functional theory (DFT) calculations have been used to investigate the origins of reactivity in reactions involving alkylidenecyclopropanes, helping to rationalize and predict outcomes. rsc.org Future efforts will likely involve the de novo computational design of catalysts specifically tailored for reactions of heptylidenecyclopropane, optimizing for both reactivity and selectivity. researchgate.net

Machine Learning (ML): Machine learning is rapidly becoming an indispensable tool for predicting chemical reactivity. neurips.ccnips.ccnih.gov ML models can be trained on existing reaction data to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even aid in the discovery of entirely new transformations. mit.eduyoutube.com A key challenge is the need for large, high-quality datasets for training. mit.edu For heptylidenecyclopropane, a future direction would be to build specific datasets from high-throughput experiments to train ML models capable of predicting reaction yields, regioselectivity, and stereoselectivity for its various transformations. This predictive power would significantly reduce the experimental effort required for reaction development and optimization. youtube.com

Expansion of Heptylidenecyclopropane Applications in Interdisciplinary Fields

While a significant portion of current research focuses on the fundamental reactivity and synthesis of alkylidenecyclopropanes, a major future challenge and opportunity lies in applying these unique molecules to solve problems in other scientific disciplines. nih.gov The inherent reactivity and defined three-dimensional structure of heptylidenecyclopropane make it an attractive scaffold for various applications.

The ability of ACPs to undergo ring-opening and cycloaddition reactions makes them valuable building blocks for constructing complex molecular skeletons found in biologically active natural products and pharmaceuticals. nih.gov Future work could see heptylidenecyclopropane derivatives being explored as novel pharmacophores or as key intermediates in the synthesis of new drug candidates.

In materials science, the strained ring of heptylidenecyclopropane could be harnessed in ring-opening polymerization reactions to create novel polymers with unique properties. The rigidity of the cyclopropane unit and the functionality that can be introduced could lead to materials with tailored thermal or optical characteristics. The expansion into these interdisciplinary areas will require collaboration between synthetic chemists, biologists, and materials scientists to fully realize the potential of the heptylidenecyclopropane scaffold.

Q & A

Q. What experimental strategies are recommended for synthesizing heptylidenecyclopropane with high purity and yield?

Methodological Answer :

- Stepwise Cyclopropanation : Use [2+1] cyclopropanation reactions under controlled conditions (e.g., Simmons-Smith reaction with hept-1-ene derivatives). Optimize stoichiometry of zinc-copper couples and diiodomethane to minimize side products like polycyclic byproducts .

- Purification : Employ fractional distillation followed by preparative gas chromatography (GC) to isolate heptylidenecyclopropane. Confirm purity via -NMR integration ratios (target: >95% purity) and GC-MS retention time matching .

Q. How can the thermal stability of heptylidenecyclopropane be systematically evaluated under varying conditions?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA in inert (N) and oxidative (O) atmospheres at heating rates of 5–10°C/min. Monitor decomposition onset temperatures and mass loss profiles.

- Kinetic Studies : Use Arrhenius plots derived from isothermal stability tests (e.g., 24-hour stability at 50°C, 100°C, 150°C). Compare degradation products via GC-MS to identify decomposition pathways .

Advanced Research Questions

Q. How do steric and electronic effects in heptylidenecyclopropane influence its reactivity in Diels-Alder reactions?

Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity.

- Experimental Validation : React heptylidenecyclopropane with substituted dienophiles (e.g., maleic anhydride, nitroolefins). Analyze product ratios via -NMR and X-ray crystallography to correlate computational predictions with empirical data .

Q. What methodologies resolve contradictions in reported spectroscopic data for heptylidenecyclopropane derivatives?

Methodological Answer :

- Comparative Analysis : Compile published -NMR and -NMR data from diverse solvents (CDCl, DMSO-d). Use solvent correction factors to normalize chemical shifts.

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (VT-NMR) to assess if dynamic equilibria (e.g., ring puckering) explain discrepancies in coupling constants .

Data-Driven Research Design

Table 1 : Key Parameters for Characterizing Heptylidenecyclopropane

Contradiction Analysis Framework

Example : Discrepancies in reported cyclopropane ring strain energies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.